molecular formula C19H28N4O3S2 B2963025 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine CAS No. 672950-65-1

4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine

Cat. No.: B2963025
CAS No.: 672950-65-1
M. Wt: 424.58
InChI Key: OBUDFPHGLHRBOT-UHFFFAOYSA-N
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Description

4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C19H28N4O3S2 and its molecular weight is 424.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Enzyme Inhibition

The compound has been explored in the context of synthesizing triazole analogues and investigating their potential as enzyme inhibitors. For example, a study by Virk et al. (2018) described the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using both conventional and microwave-assisted protocols. The study assessed these compounds for their inhibitory activities against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound, in particular, showed notable activity across all tested enzymes, highlighting the triazole's potential in enzyme inhibition studies (Virk et al., 2018).

Antimicrobial Activities

Research has also delved into the antimicrobial potential of triazole derivatives. Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This study found that certain compounds exhibited good to moderate activities against both Gram-positive and Gram-negative bacteria, suggesting the utility of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking and Anticancer Activities

Another aspect of scientific research on related compounds includes molecular docking and evaluation of anticancer activities. Karayel (2021) conducted a study focusing on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, utilizing density functional theory and molecular docking. The study found that these compounds displayed potential as EGFR inhibitors, indicating their relevance in cancer therapy research (Karayel, 2021).

Synthesis and Biological Activity Screening

Research on sulfonyl hydrazones incorporating piperidine derivatives highlighted the synthesis of novel compounds and their evaluation for various biological activities, including antioxidant and anticholinesterase activities. Karaman et al. (2016) synthesized a series of compounds and found that some demonstrated significant activity, underscoring the therapeutic potential of such derivatives (Karaman et al., 2016).

Properties

IUPAC Name

4-(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S2/c1-5-23-18(20-21-19(23)27-14(2)3)15-10-12-22(13-11-15)28(24,25)17-8-6-16(26-4)7-9-17/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUDFPHGLHRBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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